N-(3-chloro-2-methylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Description
N-(3-chloro-2-methylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide is a synthetic organic compound It is characterized by the presence of a chlorinated aromatic ring, a methyl group, and an ethylsulfamoyl group attached to a propanamide backbone
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-3-20-25(23,24)15-10-7-14(8-11-15)9-12-18(22)21-17-6-4-5-16(19)13(17)2/h4-8,10-11,20H,3,9,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURONUZHMMOPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorinated Aromatic Intermediate: Starting with a chlorinated aromatic compound, such as 3-chloro-2-methylbenzene, which undergoes nitration, reduction, and subsequent functional group transformations.
Introduction of the Ethylsulfamoyl Group: The ethylsulfamoyl group can be introduced via sulfonation reactions, followed by alkylation with ethyl groups.
Coupling Reactions: The final step involves coupling the chlorinated aromatic intermediate with the ethylsulfamoyl phenyl group through amide bond formation, typically using reagents like carbodiim
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